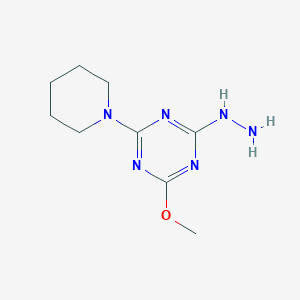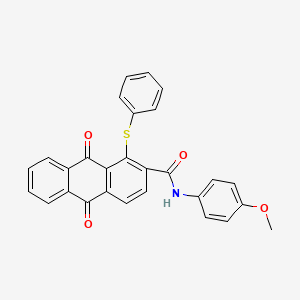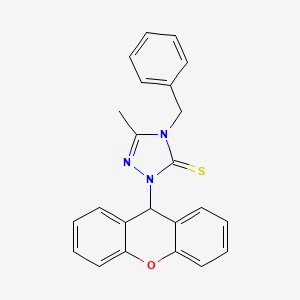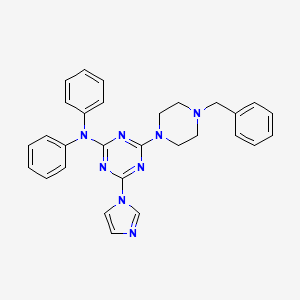
2-Hydrazinyl-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring substituted with hydrazinyl, methoxy, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with hydrazine hydrate.
Substitution Reactions: The methoxy and piperidinyl groups are introduced through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the triazine ring with methanol in the presence of a base, while the piperidinyl group can be introduced by reacting the triazine ring with piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The methoxy and piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-Hydrazinyl-4-methoxy-6-(morpholin-1-yl)-1,3,5-triazine
- 2-Hydrazinyl-4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine
- 2-Hydrazinyl-4-methoxy-6-(azepan-1-yl)-1,3,5-triazine
Comparison:
- Uniqueness: The presence of the piperidinyl group in 2-Hydrazinyl-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine imparts unique steric and electronic properties compared to its analogs with different cyclic amines. This can influence its reactivity and interaction with biological targets.
- Reactivity: The reactivity of the compound can vary based on the substituents on the triazine ring, affecting its suitability for different applications.
Properties
Molecular Formula |
C9H16N6O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C9H16N6O/c1-16-9-12-7(14-10)11-8(13-9)15-5-3-2-4-6-15/h2-6,10H2,1H3,(H,11,12,13,14) |
InChI Key |
DENXVMLRICZTAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone](/img/structure/B11497926.png)
![(3-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11497928.png)

![(3-chloro-4-methylphenyl){4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B11497949.png)
![2-methyl-4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11497951.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11497956.png)
![Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11497964.png)


![1-{7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B11497978.png)
![N-(furan-2-ylmethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11497986.png)
![N-(dibenzo[b,d]furan-3-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11498000.png)
![7-(3,4-dimethoxyphenyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11498003.png)
![1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine](/img/structure/B11498010.png)
